molecular formula C16H11ClHgN2O B1584698 Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury CAS No. 3076-91-3

Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury

Cat. No. B1584698
CAS RN: 3076-91-3
M. Wt: 483.3 g/mol
InChI Key: CDEIGFNQWMSEKG-UHFFFAOYSA-M
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Description

Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury, also known as Mercury Orange, is a chemical compound with the molecular formula C16H11ClHgN2O . It is identified by the EC number 221-358-6 and the CAS number 3076-91-3 .


Molecular Structure Analysis

The molecular structure of Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury forms fine needles that are insoluble in water but slightly soluble in cold alcohols, chloroform, and soluble in aqueous alkalis .

Safety And Hazards

According to the harmonised classification and labelling approved by the European Union, this substance is fatal if swallowed, is fatal in contact with skin, is fatal if inhaled, is very toxic to aquatic life, is very toxic to aquatic life with long-lasting effects, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

chloro-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N2O.ClH.Hg/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13;;/h2-11,19H;1H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDEIGFNQWMSEKG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[Hg]Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClHgN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183052
Record name Chloro[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury

CAS RN

3076-91-3
Record name Chloro[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3076-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC105538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloro[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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